Cas no 10072-50-1 (L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam structure
10072-50-1 structure
Product name:L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
CAS No:10072-50-1
MF:C50H93N15O15
MW:1144.36492
CID:193675
PubChem ID:76960674

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Chemical and Physical Properties

Names and Identifiers

    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminob
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutano
    • N2-(6-Methyloctanoyl-L-A2bu-L-Thr-D-Ser-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Thr-L-A2bu-L-A2bu-L-Thr-)
    • 1,4,7,10,13,16,19-Heptaazacyclotricosane, cyclicpeptide deriv.
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10&reg
    • N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-D-seryl-L-2,4-diaminobutanoyl-L-2,4-diam
    • Octanamide,N-[3-amino-1-[[2-hydroxy-1-[[2-hydroxy-1-[[2,11,14-tris(2-aminoethyl)-8,17-bis(1-hydroxyethyl)-5-isobutyl-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricos-22-yl]carbamoyl]ethyl]carbamoyl]propyl]carbamoyl]propyl]-6-methyl-(7CI)
    • Polymyxin D1 (8CI,9CI)
    • DTXSID801017046
    • 10072-50-1
    • CHEMBL4128491
    • UNII-K82TF60S44
    • Q27282073
    • L-THREONINE, (2S)-4-AMINO-2-((6-METHYL-1-OXOOCTYL)AMINO)BUTANOYL-L-THREONYL-D-SERYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-D-LEUCYL-L-THREONYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-, (10->4)-LACTAM
    • K82TF60S44
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
    • Inchi: InChI=1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76)
    • InChI Key: ZVVRUVGEGUZQHF-UHFFFAOYSA-N
    • SMILES: CCC(CCCCC(NC(C(NC(C(NC(C(NC1CCNC(=O)C(C(O)C)NC(=O)C(CCN)NC(=O)C(CCN)NC(=O)C(C(O)C)NC(=O)C(CC(C)C)NC(=O)C(CCN)NC1=O)=O)CO)=O)C(O)C)=O)CCN)=O)C

Computed Properties

  • Exact Mass: 1143.69755732g/mol
  • Monoisotopic Mass: 1143.69755732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 19
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 80
  • Rotatable Bond Count: 27
  • Complexity: 2040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 14
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.7
  • Topological Polar Surface Area: 505Ų

Experimental Properties

  • Density: 1.0863 (rough estimate)
  • Boiling Point: 827.96°C (rough estimate)
  • Refractive Index: 1.6200 (estimate)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Security Information

  • Safety Term:x."> Poison by subcutaneous, intravenous, and intraperitoneal routes. When heated to decomposition it emits toxic fumes of NOx.

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Related Literature

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd